N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, two phenyl groups, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide typically involves the reaction of 2,5-dimethylphenylamine with 2,2-diphenylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), which act as solvents and catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic applications, such as drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, altering their function and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido acid derivatives: These compounds share a similar phenyl structure and are studied for their antimicrobial properties.
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: This compound has a similar core structure and is used in biochemical studies.
Uniqueness
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential in scientific research.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-17-13-14-18(2)22(15-17)25-23(26)21-16-24(21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,21H,16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXCKOBJSIDBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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